molecular formula C24H26N2O5S B14987320 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-propoxybenzyl)-1,2-oxazole-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-propoxybenzyl)-1,2-oxazole-3-carboxamide

Katalognummer: B14987320
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: ZIJFKQHKHKYNEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-propoxybenzyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a phenyl group, and an oxazole ring, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-propoxybenzyl)-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the phenyl and oxazole groups. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-propoxybenzyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-propoxybenzyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-propoxybenzyl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the compound’s specific interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-propoxybenzyl)-1,2-oxazole-3-carboxamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in specific functional groups, which can result in different chemical behaviors and applications

Eigenschaften

Molekularformel

C24H26N2O5S

Molekulargewicht

454.5 g/mol

IUPAC-Name

N-(1,1-dioxothiolan-3-yl)-5-phenyl-N-[(4-propoxyphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-2-13-30-21-10-8-18(9-11-21)16-26(20-12-14-32(28,29)17-20)24(27)22-15-23(31-25-22)19-6-4-3-5-7-19/h3-11,15,20H,2,12-14,16-17H2,1H3

InChI-Schlüssel

ZIJFKQHKHKYNEQ-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.